molecular formula C13H24O2 B14587218 4,4-Dipentyloxetan-2-one CAS No. 61257-13-4

4,4-Dipentyloxetan-2-one

Cat. No.: B14587218
CAS No.: 61257-13-4
M. Wt: 212.33 g/mol
InChI Key: LKWUKYAMTGXJNL-UHFFFAOYSA-N
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Description

4,4-Dipentyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with two pentyl groups attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipentyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable diol or halohydrin under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dipentyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dipentyloxetan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dipentyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring’s strain makes it reactive towards nucleophiles, facilitating ring-opening reactions that can lead to the formation of various bioactive intermediates. These intermediates can interact with biological macromolecules, influencing pathways related to cellular function and metabolism .

Comparison with Similar Compounds

Uniqueness: 4,4-Dipentyloxetan-2-one is unique due to its larger alkyl substituents, which can influence its physicochemical properties and reactivity. This makes it a valuable compound for specific applications where bulkier substituents are advantageous .

Properties

CAS No.

61257-13-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

4,4-dipentyloxetan-2-one

InChI

InChI=1S/C13H24O2/c1-3-5-7-9-13(10-8-6-4-2)11-12(14)15-13/h3-11H2,1-2H3

InChI Key

LKWUKYAMTGXJNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC(=O)O1)CCCCC

Origin of Product

United States

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